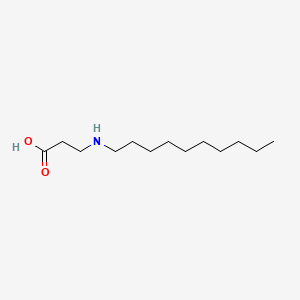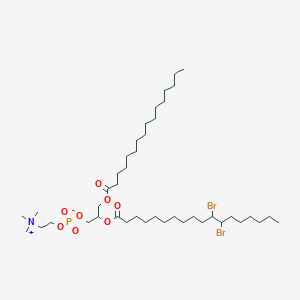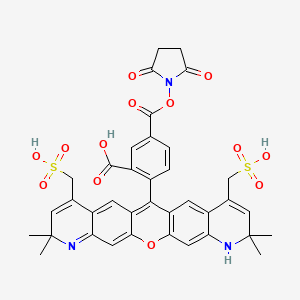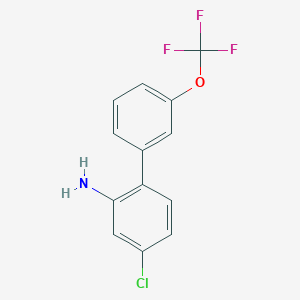
4-Chloro-3'-trifluoromethoxy-biphenyl-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3’-trifluoromethoxy-biphenyl-2-ylamine is an organic compound with the molecular formula C13H9ClF3NO It is characterized by the presence of a chloro group, a trifluoromethoxy group, and an amine group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3’-trifluoromethoxy-biphenyl-2-ylamine typically involves multiple steps:
Formation of 4-Chloro-3’-trifluoromethoxy-biphenyl: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is coupled with a chloro-trifluoromethoxy benzene derivative in the presence of a palladium catalyst.
Amination: The resulting biphenyl compound is then subjected to amination, where an amine group is introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3’-trifluoromethoxy-biphenyl-2-ylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated biphenyl compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
Oxidation: Nitroso or nitro derivatives of the biphenyl compound.
Reduction: Dechlorinated biphenyl compounds.
Substitution: Hydroxyl or alkyl-substituted biphenyl derivatives.
Scientific Research Applications
4-Chloro-3’-trifluoromethoxy-biphenyl-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3’-trifluoromethoxy-biphenyl-2-ylamine depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function and leading to antimicrobial or anticancer effects.
Chemical Reactions: The presence of electron-withdrawing groups (chloro and trifluoromethoxy) can influence the reactivity of the compound, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-aminobiphenyl: Similar structure but lacks the trifluoromethoxy group.
3-Chloro-4’-trifluoromethyl-biphenyl-2-ylamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
The trifluoromethoxy group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in pharmaceutical and chemical research .
Properties
Molecular Formula |
C13H9ClF3NO |
|---|---|
Molecular Weight |
287.66 g/mol |
IUPAC Name |
5-chloro-2-[3-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C13H9ClF3NO/c14-9-4-5-11(12(18)7-9)8-2-1-3-10(6-8)19-13(15,16)17/h1-7H,18H2 |
InChI Key |
FIPBRJWAUXMINE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


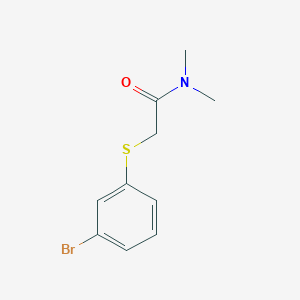
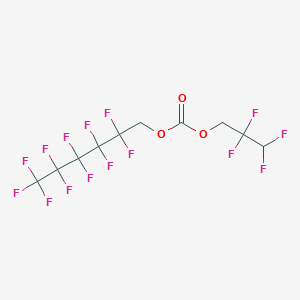
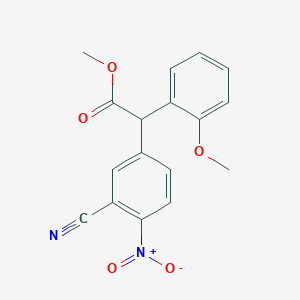
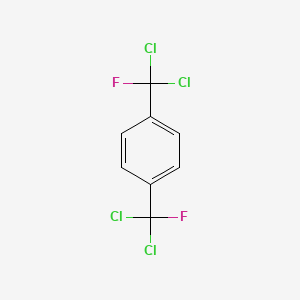

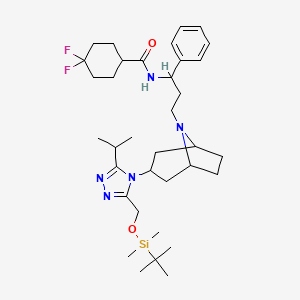

![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15091865.png)
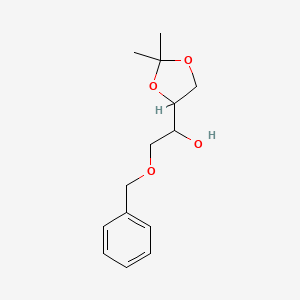
![(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B15091885.png)
